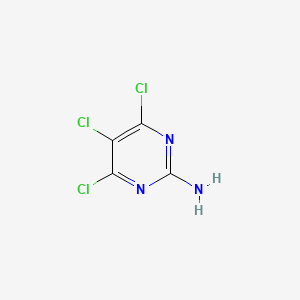

4,5,6-Trichloropyrimidin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

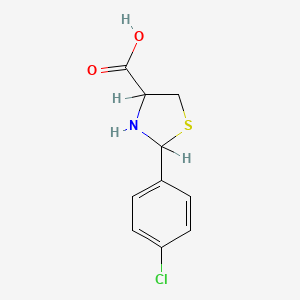

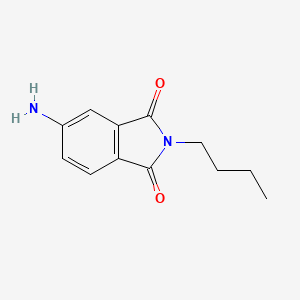

The synthesis of 4,5,6-Trichloropyrimidin-2-amine involves a suspension of 2-amino-4,6-dichloropyrimidine in chloroform. N-chlorosuccinimide is added portionwise to this mixture. The reaction mixture is then refluxed for 2 hours .Molecular Structure Analysis

The molecular structure of 4,5,6-Trichloropyrimidin-2-amine consists of a six-membered ring with two nitrogen atoms at positions 1 and 3 . The InChI code for this compound is 1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) .Physical And Chemical Properties Analysis

4,5,6-Trichloropyrimidin-2-amine is a solid compound with a molecular weight of 198.44 . It should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Synthesis and Reactivity

4,5,6-Trichloropyrimidin-2-amine is a versatile compound used in various synthetic pathways. It has been found to undergo unusual aromatic substitution reactions, leading to the formation of nitropyrimidines, which are crucial for inactivating DNA repairing proteins such as MGMT. This highlights its potential in the synthesis of intermediates for pharmaceutical applications (Lopez et al., 2009). Additionally, its reactivity with dialkylamines and aryl- and heteroarylamines under different conditions further demonstrates its utility in creating a wide range of aminated products, which are valuable in medicinal chemistry (Sean M. Smith & S. Buchwald, 2016).

Catalysis and Chemical Transformations

The compound plays a critical role in catalytic processes and chemical transformations, contributing to the development of novel molecules with potential therapeutic applications. For instance, its involvement in the synthesis of dihydrofolate reductase (DHFR) inhibitors showcases its importance in the creation of compounds with antibacterial activity, highlighting its contribution to addressing antibiotic resistance challenges (P. Wyss et al., 2003).

Material Science and Polymers

In material science, 4,5,6-Trichloropyrimidin-2-amine's derivatives have been explored for gas separation applications, indicating its potential in the synthesis of advanced materials for environmental and industrial processes (J. Fang et al., 2000).

Drug Discovery and Biological Applications

The compound is instrumental in the synthesis of novel anti-tumor agents, demonstrating significant activity against various cancer cells. This underscores its potential in cancer therapy, especially in the design of drugs that induce cellular apoptosis and inhibit the epithelial-to-mesenchymal transition process, critical for cancer metastasis (F. Safari et al., 2020). Moreover, its derivatives have shown promising antimicrobial activities, indicating its relevance in developing new treatments for bacterial and fungal infections (M. Mittal et al., 2011).

Safety and Hazards

The safety information for 4,5,6-Trichloropyrimidin-2-amine indicates that it may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

特性

IUPAC Name |

4,5,6-trichloropyrimidin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl3N3/c5-1-2(6)9-4(8)10-3(1)7/h(H2,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUTUCGOBIRQIH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(N=C(N=C1Cl)N)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323205 |

Source

|

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.43 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,5,6-Trichloropyrimidin-2-amine | |

CAS RN |

51501-53-2 |

Source

|

| Record name | 51501-53-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5,6-trichloropyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[2,1-b][1,3]benzothiazole-2-carboxylic acid](/img/structure/B1296385.png)

![6-Methylimidazo[2,1-B][1,3]thiazole-5-carboxylic acid](/img/structure/B1296402.png)

![6-(4-Methylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1296408.png)